5-Fluoro-4-methoxy-2-nitrobenzyl bromide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7BrFNO3 |
|---|---|
Molecular Weight |
264.05 g/mol |
IUPAC Name |
1-(bromomethyl)-5-fluoro-4-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C8H7BrFNO3/c1-14-8-3-7(11(12)13)5(4-9)2-6(8)10/h2-3H,4H2,1H3 |
InChI Key |
HYEFCMJGHRVKLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])CBr)F |
Origin of Product |
United States |
Synthetic Methodologies for 5 Fluoro 4 Methoxy 2 Nitrobenzyl Bromide and Its Analogues
Precursor Synthesis and Halogenation Strategies
The construction of the substituted toluene precursor is the foundational stage of the synthesis, where the arrangement of the fluoro, methoxy (B1213986), and nitro groups is established.
A primary strategy for assembling the core structure of 5-fluoro-4-methoxy-2-nitrotoluene involves the electrophilic nitration of a pre-existing substituted toluene. A logical starting material for this route is 4-fluoro-3-methoxytoluene.
The nitration of this substrate is governed by the directing effects of the substituents already on the ring. The methoxy group is a powerful activating ortho-, para-director, while the fluorine and methyl groups are less potent ortho-, para-directors. The position at C2 is doubly activated by being ortho to both the strongly activating methoxy group and the methyl group, and meta to the deactivating (by induction) fluorine atom. This convergence of directing effects strongly favors the introduction of the nitro group at the C2 position.
The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to prevent over-nitration or side reactions.
| Step | Starting Material | Reagents | Product | Purpose |
| 1 | 4-Fluoro-3-methoxytoluene | HNO₃ / H₂SO₄ | 5-Fluoro-4-methoxy-2-nitrotoluene | Regioselective introduction of the nitro group |
This interactive table summarizes a plausible synthetic step for the precursor.
An alternative synthetic strategy involves introducing the methoxy group onto a halogenated nitroaromatic ring via a nucleophilic aromatic substitution (SNAr) reaction. This approach could begin with a di-halogenated nitrotoluene, such as 2,4-difluoro-5-nitrotoluene.
In this scenario, the fluorine atom at the C4 position is highly activated towards nucleophilic attack because it is positioned para to the electron-withdrawing nitro group. Reaction with a methoxide source, such as sodium methoxide in methanol or a polar aprotic solvent, would lead to the selective displacement of the C4-fluorine atom. This method has been successfully applied in the synthesis of related compounds like 4-fluoro-2-methoxy-5-nitroaniline from 2,4-difluoro-1-nitrobenzene. google.com
This route offers a different strategic approach, building the substitution pattern by replacing a halogen rather than by direct electrophilic addition to a less substituted ring.
Once the precursor, 5-fluoro-4-methoxy-2-nitrotoluene, is obtained, the final step is the introduction of the bromine atom at the benzylic position. This is achieved through a free-radical halogenation reaction. The presence of the electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic attack but does not prevent radical reactions at the methyl side chain.
The most common method for this transformation is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical induction (e.g., UV light). The reaction is typically conducted in an inert, non-polar solvent like carbon tetrachloride or, more recently, greener alternatives such as cyclohexane or ethyl acetate.
| Reagent System | Initiator | Solvent | Conditions | Notes |
| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄ or Cyclohexane | Reflux (60-80 °C) | Standard and widely used method. |
| N-Bromosuccinimide (NBS) | UV Light (e.g., sunlamp) | CCl₄ or Ethyl Acetate | Room Temp to Reflux | Photochemical initiation avoids chemical initiators. |
| Bromine (Br₂) | Heat | None or high-boiling solvent | >180 °C | Used for highly deactivated toluenes; requires careful control. calvin.edu |
This interactive table compares common methods for benzylic bromination.
Functionalization and Derivatization Approaches
5-Fluoro-4-methoxy-2-nitrobenzyl bromide is an excellent substrate for a variety of chemical transformations, making it a valuable building block in synthesis. Its reactivity is centered on the electrophilic benzylic carbon and the potential for modification of the aromatic substituents.
The primary reactivity of the target compound is as an alkylating agent. The benzyl (B1604629) bromide moiety is highly susceptible to nucleophilic attack, proceeding readily through an SN2 mechanism due to it being a primary halide. khanacademy.orgstudy.com The electron-withdrawing groups on the ring can further enhance the electrophilicity of the benzylic carbon. A wide range of nucleophiles can be employed to displace the bromide, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.
| Nucleophile Type | Example Nucleophile | Product Class |
| O-Nucleophile | Phenoxide (PhO⁻) | Benzyl Ether |
| N-Nucleophile | Secondary Amine (R₂NH) | Tertiary Benzylamine |
| S-Nucleophile | Thiolate (RS⁻) | Benzyl Thioether |
| C-Nucleophile | Malonate Ester Enolate | Dialkyl Benzylmalonate |
This interactive table provides examples of alkylation reactions with various nucleophiles.
These substitution reactions typically proceed under mild conditions, making the benzyl bromide an effective tool for introducing the 5-fluoro-4-methoxy-2-nitrophenylmethyl group into larger molecules. researchgate.net
The term "orthogonal" in this context refers to the ability to selectively modify one functional group on the molecule without affecting the others, allowing for stepwise and controlled derivatization.
Selective Reduction of the Nitro Group: The nitro group is a key site for orthogonal functionalization. It can be selectively reduced to an aniline without affecting the benzyl bromide, methoxy, or fluoro groups. Common reagents for this chemoselective reduction include tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcohol solvent or catalytic hydrogenation using specific catalysts that tolerate halogens. stackexchange.comguidechem.com The resulting 2-amino-5-fluoro-4-methoxybenzyl bromide is a new versatile intermediate. The newly formed amino group can undergo a host of reactions, such as diazotization to form salts that can be converted to a wide array of other functional groups (e.g., -OH, -CN, -X), or acylation to form amides.
Modification of Other Substituents:
Methoxy Group Cleavage: The methyl ether can be cleaved to reveal a phenol using strong Lewis acids like boron tribromide (BBr₃) or protic acids such as HBr. This unmasks a new site for functionalization, such as ether or ester formation.
Nucleophilic Aromatic Substitution of Fluorine: While the fluorine atom is not as activated as in other systems (due to the para-methoxy group), it can potentially be displaced by strong nucleophiles under forcing conditions (high temperature, strong base) to introduce other functionalities directly onto the aromatic ring.
These orthogonal strategies significantly expand the synthetic utility of the this compound core, enabling the synthesis of a diverse library of complex, highly substituted aromatic compounds.
Chemo- and Regioselective Synthesis of Substituted Derivatives
The primary mode of reaction for this compound is expected to be nucleophilic substitution at the benzylic carbon, where the bromide ion acts as a good leaving group. The chemo- and regioselectivity of these reactions are dictated by the nature of the nucleophile and the reaction conditions. The electron-withdrawing nitro group at the ortho position and the fluorine atom, along with the electron-donating methoxy group, create a unique electronic environment that influences the electrophilicity of the benzylic carbon.
Nitrogen-containing nucleophiles, such as imidazoles and other heterocyclic amines, readily undergo N-alkylation with benzyl bromides. In the case of unsymmetrical imidazoles, the regioselectivity of the alkylation is influenced by both electronic and steric factors. Generally, the alkylation occurs at the more nucleophilic nitrogen atom. The presence of substituents on the imidazole ring and the reaction conditions (e.g., base, solvent) can be tuned to favor the formation of a specific regioisomer.
For instance, the N-alkylation of various imidazole derivatives with substituted benzyl bromides is a well-established synthetic route. The reaction typically proceeds in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
Table 1: Examples of N-Alkylation with Analogous Benzyl Bromides
| Nucleophile | Alkylating Agent (Analogue) | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| Imidazole | 4-Nitrobenzyl bromide | K2CO3 | DMF | 1-(4-Nitrobenzyl)-1H-imidazole | Good |
| 2-Methylimidazole | Benzyl bromide | NaH | THF | 1-Benzyl-2-methyl-1H-imidazole | High |
| Benzimidazole | Phenacyl bromide | - | - | N-Phenacylbenzimidazoles | 90-95 |
Note: The data in this table is based on reactions with analogous compounds and is intended to be illustrative of the expected reactivity.
Oxygen-containing nucleophiles, such as phenols and alcohols, can be alkylated with benzyl bromides to form ethers, a reaction famously known as the Williamson ether synthesis. The regioselectivity of phenol alkylation is generally directed to the phenolic hydroxyl group. In situations where both O- and C-alkylation are possible, the reaction conditions can be optimized to favor the desired outcome. For instance, the use of a hard base like sodium hydride would favor O-alkylation.
The synthesis of quinolyloxymethyl derivatives through the reaction of quinolinols with bromomethyl-substituted aromatic compounds highlights the utility of this approach. For example, quinolin-6-ol has been successfully alkylated with 4-(bromomethyl)benzonitrile in the presence of sodium hydroxide in methanol to yield 4-((quinolin-6-yloxy)methyl)benzonitrile nih.gov.
Table 2: Examples of O-Alkylation with Analogous Benzyl Bromides
| Nucleophile | Alkylating Agent (Analogue) | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| Quinolin-6-ol | 4-(Bromomethyl)benzonitrile | NaOH | Methanol | 4-((Quinolin-6-yloxy)methyl)benzonitrile | Not specified |
| Phenol | Benzyl bromide | K2CO3 | Acetone | Benzyloxybenzene | High |
Note: The data in this table is based on reactions with analogous compounds and is intended to be illustrative of the expected reactivity.
Carbon nucleophiles, particularly those derived from active methylene compounds, are effective substrates for alkylation with benzyl bromides. Active methylene compounds, such as diethyl malonate and ethyl acetoacetate, can be deprotonated by a suitable base to form a stabilized carbanion, which then acts as the nucleophile. The reaction typically leads to the formation of a new carbon-carbon bond at the benzylic position.
The use of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), can be beneficial in these reactions, especially under solid-liquid phase conditions. Microwave-assisted synthesis has also been shown to accelerate these alkylation reactions, often leading to higher yields in shorter reaction times mtak.hu.
Table 3: Examples of C-Alkylation with Analogous Benzyl Bromides
| Nucleophile | Alkylating Agent (Analogue) | Base | Catalyst/Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| Diethyl malonate | Benzyl chloride | K2CO3 | TBAB, Microwave | Diethyl 2-benzylmalonate | Good |
| Ethyl acetoacetate | p-Chlorobenzyl bromide | KOH/K2CO3 | TEBAC, Microwave | Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate | 59-82 |
Note: The data in this table is based on reactions with analogous compounds and is intended to be illustrative of the expected reactivity.
Photochemistry and Reaction Mechanisms of Ortho Nitrobenzyl Bromides
Fundamental Photophysical Processes
The photochemical reactivity of 5-Fluoro-4-methoxy-2-nitrobenzyl bromide is governed by its ability to absorb light and the subsequent electronic and structural changes that occur in the excited state.
Light Absorption and Excited State Generation
The process begins with the absorption of a photon, typically in the UV region, by the nitroaromatic chromophore. The absorption spectrum of ortho-nitrobenzyl compounds is influenced by the substituents on the aromatic ring. In the case of this compound, the electron-donating methoxy (B1213986) group (-OCH3) tends to cause a red-shift (a shift to longer wavelengths) in the absorption maximum compared to unsubstituted 2-nitrobenzyl bromide. rsc.org Conversely, the electron-withdrawing fluoro group (-F) may have a slight blue-shifting effect. The net effect of these substituents determines the specific wavelength of maximum absorbance (λmax).
Upon absorption of a photon, the molecule is promoted from its ground electronic state (S0) to a singlet excited state (S1). The energy of this transition is dependent on the electronic structure of the molecule.
Table 1: Representative Photophysical Properties of Substituted 2-Nitrobenzyl Bromides Note: The following data are representative values for this class of compounds, as specific experimental data for this compound is not readily available in the literature.
| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
|---|---|---|
| 2-Nitrobenzyl bromide | ~265 | ~8,000 |
| 4,5-Dimethoxy-2-nitrobenzyl bromide | ~345 | ~5,000 |
| This compound (Estimated) | ~330-350 | ~4,000-6,000 |
Singlet and Triplet State Pathways in Photolysis
Once the molecule is in the S1 excited state, it can undergo several processes. It can fluoresce back to the ground state, or it can undergo intersystem crossing (ISC) to a triplet excited state (T1). For many nitroaromatic compounds, intersystem crossing to the triplet manifold is a highly efficient process. bldpharm.com
The photolysis of ortho-nitrobenzyl compounds can proceed through either the singlet or the triplet excited state. chemicalbook.com The specific pathway often depends on the solvent and the nature of the substituents. The primary photochemical event, an intramolecular hydrogen transfer, is known to occur from both excited states. The quantum yield of the photoreaction, which is the efficiency of the conversion of absorbed light into a specific chemical product, is a critical parameter and is highly dependent on the nature of the leaving group and the stability of the intermediates formed. synquestlabs.combldpharm.com
Intramolecular Hydrogen Transfer Dynamics
The key chemical transformation in the photolysis of ortho-nitrobenzyl compounds is an intramolecular hydrogen transfer.
Formation of the aci-Nitro Intermediate
The ESIHT process results in the formation of a transient species known as an aci-nitro intermediate. beilstein-journals.orgsynquestlabs.com This intermediate is a tautomer of the starting nitro compound and possesses a quinonoid-type structure. The aci-nitro intermediate is a key species in the reaction pathway and has a characteristic absorption in the visible region, typically around 400 nm, allowing it to be detected by transient absorption spectroscopy. synquestlabs.com The lifetime of this intermediate is highly dependent on the solvent and the pH of the medium.
Tautomerization and Subsequent Decomposition Pathways
The aci-nitro intermediate is unstable and undergoes further reactions. It is generally accepted that this intermediate cyclizes to form a transient five-membered ring, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. beilstein-journals.orgsynquestlabs.com This cyclic intermediate is also short-lived and rapidly rearranges.
Photolysis Mechanism of the Benzyl (B1604629) Bromide Moiety
The photolysis of oNB compounds is initiated by the absorption of a photon, typically in the UV region, which excites the molecule to a higher energy state. acs.orgnih.gov The core of the photodeprotection mechanism is an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the ortho-nitro group. acs.orgnih.gov This process leads to the formation of a transient species known as an aci-nitro intermediate. acs.orgnih.gov
The presence of substituents on the aromatic ring, such as the 4-methoxy and 5-fluoro groups in the target compound, can influence the initial photoexcitation process. Electron-donating groups like methoxy tend to red-shift the absorption spectrum, potentially allowing for the use of longer, less damaging wavelengths of light. nih.gov
Cleavage Mechanism Leading to Bromide Release
Following the formation of the aci-nitro intermediate, a series of rapid electronic and molecular rearrangements occur. The aci-nitro intermediate is unstable and undergoes cyclization to form a five-membered ring, a transient benzisoxazoline derivative. This cyclic intermediate is also short-lived and rapidly rearranges to release the leaving group, in this case, a bromide ion, and form the final byproduct, a nitrosoaldehyde. researchgate.net
Role of the Nitrosoaldehyde Byproduct Formation
The formation of the corresponding ortho-nitrosoaldehyde is an intrinsic part of the photolysis of ortho-nitrobenzyl compounds. In the case of this compound, the byproduct is 5-fluoro-4-methoxy-2-nitrosobenzaldehyde. This species is itself photochemically active and can undergo further reactions, such as dimerization to form an azoxy compound, particularly at higher concentrations. researchgate.net
Quantum Yield Considerations in Photodeprotection
The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, defined as the number of molecules undergoing a specific event (in this case, photodeprotection) divided by the number of photons absorbed. The quantum yield for the photolysis of oNB derivatives is highly dependent on their substitution pattern and the nature of the leaving group. rsc.orgresearchgate.net
For oNB compounds, not every absorbed photon leads to a successful cleavage event. Non-productive decay pathways, such as fluorescence or intersystem crossing to a non-reactive triplet state, can compete with the desired photoreaction, thus lowering the quantum yield. rsc.org
The nature of the leaving group also plays a crucial role. Studies on various o-nitroveratryl derivatives have demonstrated a strong correlation between the quantum yield and the stabilization provided by the leaving group to a radical intermediate, suggesting that factors influencing the stability of the transition state for hydrogen abstraction are key determinants of photodeprotection efficiency. rsc.orgresearchgate.net
Table 1: Factors Influencing Quantum Yield in o-Nitrobenzyl Photolysis
| Factor | Influence on Quantum Yield | Rationale |
| Ring Substituents | Can increase or decrease Φ depending on their electronic nature and position. | Affects the absorption spectrum, excited state properties, and the stability of intermediates. |
| Leaving Group | Strong influence on Φ. | The stability of the leaving group and its influence on the hydrogen abstraction step are critical. rsc.orgresearchgate.net |
| Solvent | Can affect Φ, though often to a lesser extent than structural factors. rsc.org | Solvent polarity and proticity can influence the stability of excited states and intermediates. |
Influence of Solvent Environment on Photochemical Efficiency
The solvent in which the photolysis is carried out can influence the efficiency and even the mechanism of the reaction for oNB compounds. Solvent properties such as polarity, viscosity, and hydrogen-bonding ability can affect the stability of the excited states and the transient intermediates involved in the photodeprotection pathway. rsc.orgnih.gov
For instance, in the solvolysis of o-nitrobenzyl bromide, which involves the cleavage of the C-Br bond without light, the solvent plays a significant role in stabilizing the developing charges in the transition state. nih.govnih.gov While photolysis proceeds through a different mechanism, the solvent can still interact with the excited state and the polar aci-nitro intermediate.
Structure Reactivity Relationships in Nitrobenzyl Photochemistry
Substituent Effects on Photochemical Reactivity
The photochemical mechanism of 2-nitrobenzyl compounds is initiated by the absorption of UV light, which promotes the molecule to an electronically excited state. This is followed by an intramolecular hydrogen atom transfer from the benzylic carbon to one of the oxygen atoms of the ortho-nitro group, forming a transient aci-nitro intermediate. rsc.orgacs.org This intermediate then undergoes a series of transformations, culminating in the release of the leaving group (in this case, bromide) and the formation of a 2-nitrosobenzaldehyde derivative. The substituents on the aromatic ring play a critical role in modulating the efficiency and rate of this process. researchgate.net
The reaction kinetics of the photolysis of 5-Fluoro-4-methoxy-2-nitrobenzyl bromide are dictated by the electronic properties of the methoxy (B1213986) and fluoro groups.
Methoxy Group: The methoxy group (-OCH₃) at the C4 position (para to the benzylic group) is a strong electron-donating group (EDG) through resonance. EDGs on the nitrobenzyl ring are known to increase the rate of photolysis and the quantum yield of deprotection. acs.org This is often attributed to several factors:
They can red-shift the molecule's absorption spectrum, allowing for excitation at longer, less damaging wavelengths. acs.org
They increase the electron density of the aromatic π-system, which can influence the energy and character of the relevant excited states involved in the hydrogen abstraction step.
Studies on 4-nitrobenzyl carbamates have shown that electron-donating substituents accelerate the fragmentation of the key intermediate, presumably by stabilizing the developing positive charge on the benzylic carbon. researchgate.netrsc.org
Fluoro Group: The fluorine atom at the C5 position is a unique substituent. It is highly electronegative, making it an electron-withdrawing group (EWG) by induction. However, it can also act as a weak π-electron donor through resonance. In aromatic systems, the inductive effect typically dominates. The placement of the fluoro group meta to the benzylic carbon in This compound means its primary influence will be an inductive withdrawal of electron density. In the context of nucleophilic aromatic substitution, fluorine substituents are known to increase the reaction rate by stabilizing negatively charged intermediates. acgpubs.org While the photochemical mechanism is different, the strong inductive effect of fluorine can still perturb the electron distribution in both the ground and excited states, thereby influencing reaction kinetics.
The photochemistry of nitrobenzyl compounds proceeds through specific electronic excited states, typically the lowest singlet (S₁) and triplet (T₁) states, which can have n,π* or π,π* character. Substituents directly modulate the energies and properties of these states.
Steric Effects: Neither the methoxy nor the fluoro group is particularly large, and their placement at the C4 and C5 positions, respectively, is remote from the reacting nitro and benzyl (B1604629) bromide groups at C2 and C1. Therefore, significant steric hindrance affecting the intramolecular hydrogen abstraction step is not anticipated for This compound . The primary influence of these substituents is overwhelmingly electronic.
Correlation between Molecular Structure and Photodeprotection Efficiency
The photodeprotection efficiency is quantified by the photochemical quantum yield (Φ), which is the ratio of the number of molecules that undergo photorelease to the number of photons absorbed. Research has established a clear correlation between the electronic nature of substituents and the quantum yield in nitrobenzyl systems.
Electron-donating groups, particularly at the C4 and C6 positions, generally increase the quantum yield. rsc.org For example, the widely used 6-nitroveratryl protecting group, which contains two methoxy groups, exhibits good photolytic properties. researchgate.netresearchgate.net The stabilization of radical intermediates by the substituent can weaken the C-H bond that is cleaved in the hydrogen transfer step, lowering the barrier for this process and thus increasing the quantum efficiency. rsc.org
Conversely, strongly electron-withdrawing groups can sometimes decrease the quantum yield. Based on these established principles, the 4-methoxy group in This compound is expected to enhance the photodeprotection efficiency relative to the unsubstituted 2-nitrobenzyl bromide. The influence of the 5-fluoro group is more subtle but is not expected to counteract the positive effect of the methoxy group significantly.
| Compound/Protecting Group | Substituents | Leaving Group | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| 2-Nitrobenzyl | None | Various | ~0.04 - 0.13 | researchgate.net |
| 4,5-Dimethoxy-2-nitrobenzyl (Nitroveratryl) | 4,5-di-OCH₃ | Various | ~0.04 - 0.62 | rsc.orgresearchgate.net |
| 4-Methoxy-2-nitrobenzyl | 4-OCH₃ | Amide | Data suggests efficient cleavage | rsc.org |
| 2-Nitrobenzyl Alcohol | None | -OH (forms nitrosobenzaldehyde) | ~0.60 | rsc.org |
Stereochemical Aspects of Phototransformations in Nitrobenzyl Systems
The key mechanistic step in the phototransformation of 2-nitrobenzyl systems is the intramolecular abstraction of a hydrogen atom from the benzylic carbon. If this carbon atom is a stereocenter (i.e., bonded to four different groups), the stereochemical outcome of the reaction becomes relevant.
In the case of This compound , the benzylic carbon (-CH₂Br) is not a stereocenter. However, if one of the hydrogen atoms were substituted (e.g., with a methyl group to form a 1-(5-fluoro-4-methoxy-2-nitrophenyl)ethyl bromide), a chiral center would be created. The photochemical reaction proceeds through an aci-nitro intermediate, which is planar. The subsequent steps leading to product formation could potentially lead to racemization or retention of configuration, depending on the lifetime of the intermediates and the nature of the leaving group. For the parent compound, the transformation is generally considered to proceed without direct involvement of chiral centers on the aromatic ring itself.
Influence of Aromaticity on Excited State Structure and Reactivity
The concept of excited-state aromaticity provides a powerful framework for understanding photochemical reactions. diva-portal.orgorkg.org According to Baird's rule, a cyclic, planar molecule with 4n π-electrons (like a benzene (B151609) ring) is aromatic in its lowest triplet excited state, while a system with 4n+2 π-electrons is antiaromatic. This is the reverse of Hückel's rule for the ground state.
The benzene ring of This compound is aromatic in its ground state. Upon excitation to its lowest triplet state, it gains antiaromatic character. diva-portal.orgresearchgate.net This excited-state antiaromaticity introduces significant destabilization, which can act as a potent driving force for a chemical reaction that relieves this strain. diva-portal.org The intramolecular hydrogen abstraction to form the aci-nitro intermediate breaks the aromatic π-system of the ring. This process is therefore facilitated because it alleviates the unfavorable antiaromatic character of the excited state. This theoretical perspective helps explain why the ortho-nitrobenzyl scaffold is so effective as a photolabile group; its inherent aromaticity in the ground state provides stability, while the switch to antiaromaticity upon excitation provides the driving force for its cleavage. diva-portal.org
Computational Studies and Theoretical Investigations
Quantum Chemical Calculations of Excited States
There is no specific research detailing the quantum chemical calculations of the excited states of 5-Fluoro-4-methoxy-2-nitrobenzyl bromide. Such studies would be crucial for understanding its photochemical behavior, including the efficiency of its cleavage upon irradiation. Typically, methods like Time-Dependent Density Functional Theory (TD-DFT) are employed to predict the absorption spectra and characterize the nature of the electronic transitions involved in the photolabile release of a protected group.
Density Functional Theory (DFT) Analysis of Reaction Pathways
A detailed Density Functional Theory (DFT) analysis of the reaction pathways for this compound has not been published. DFT is a powerful tool for elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For a photolabile compound like this, DFT could provide insights into the steps following photoexcitation, leading to the release of the bromide and the formation of the corresponding nitroso-benzaldehyde derivative.
Modeling of Intramolecular Hydrogen Abstraction Processes
The photochemistry of many ortho-nitrobenzyl compounds is initiated by an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position. While this is a well-established mechanism for the class, specific modeling of this process for this compound is not found in the literature. Such modeling would help in understanding the influence of the fluoro and methoxy (B1213986) substituents on the rate and efficiency of this critical step.
Prediction of Spectroscopic Properties and Transient Intermediates
While basic chemical data is available, there are no published predictions of the detailed spectroscopic properties (e.g., full UV-Vis, IR, NMR spectra) or the characterization of transient intermediates for this compound based on computational methods. The identification of transient species, such as the aci-nitro intermediate, is fundamental to confirming the reaction mechanism of photolabile nitrobenzyl compounds.
In Silico Design and Optimization of Novel Photolabile Derivatives
The in silico design and optimization of novel photolabile derivatives based on the 5-Fluoro-4-methoxy-2-nitrobenzyl scaffold have not been specifically explored in accessible research. Such studies would involve computational screening of various substituent effects to tailor properties like the wavelength of activation, quantum yield, and cleavage kinetics for specific applications.
Q & A
Q. Experimental Design :
- Compare reactivity with model compounds (e.g., 4-methoxy-2-nitrobenzyl bromide) using nucleophiles like NaN₃ or KSCN in DMF.
- Track regioselectivity via HPLC-MS or ¹⁹F NMR to distinguish substitution products .
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- ¹H NMR : Expect signals for the methoxy group at δ 3.8–4.0 ppm (singlet) and benzyl CH₂Br at δ 4.5–4.7 ppm (split into doublets due to coupling with fluorine).
- ¹⁹F NMR : A singlet near δ -110 ppm (CFCl₃ reference) confirms the fluorine environment.
- IR Spectroscopy : Peaks at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch) validate nitro group integrity .
- Mass Spectrometry (HRMS) : Look for molecular ion [M+H]⁺ at m/z 294.0 (C₈H₆BrFNO₃⁺).
Note : X-ray crystallography resolves ambiguities in regiochemistry but requires high-purity crystals grown via slow evaporation in ethyl acetate/hexane .
Advanced: How can competing decomposition pathways (e.g., denitration or methoxy group cleavage) be minimized during storage or reactions?
Answer:
- Light Sensitivity : Nitro groups are prone to photodegradation. Store the compound in amber vials at -20°C under inert gas (Ar/N₂).
- Thermal Stability : Avoid temperatures >50°C; DSC analysis of analogs shows exothermic decomposition above 80°C .
- Acidic Conditions : Protonation of the methoxy group (forming -OH) accelerates hydrolysis. Use buffered solutions (pH 6–8) in aqueous reactions.
Q. Mitigation Strategies :
- Add radical scavengers (e.g., BHT) to suppress nitro group radical decomposition.
- Pre-purify solvents to remove trace acids/bases via alumina columns .
Basic: What are the primary applications of this compound in pharmaceutical intermediate synthesis?
Answer:
This compound serves as a protecting group or photoactivatable linker in prodrug design. For example:
- Caged Compounds : The nitrobenzyl group undergoes photolytic cleavage (λ = 365 nm) to release active agents (e.g., neurotransmitters or anticancer drugs).
- Peptide Synthesis : Benzyl bromides act as alkylating agents for cysteine residues, enabling site-specific modifications .
Case Study : In a 2022 study, a nitrobenzyl bromide analog was used to develop a light-activated antibiotic, reducing off-target effects .
Advanced: How can capillary electrophoresis (CE) resolve analytical challenges in quantifying trace impurities (e.g., bromide ions) in this compound samples?
Answer:
CE with direct UV detection (214 nm) separates bromide (Br⁻) and chloride (Cl⁻) ions in <10 minutes using:
- Buffer System : 20 mM borate (pH 9.2) with 0.5 mM CTAB (cationic surfactant) to reverse EOF and enhance resolution.
- Sample Stacking : Dilute samples in a low-conductivity matrix (e.g., 10 mM HNO₃) to concentrate ions at the capillary inlet .
Validation : Spike recovery tests (90–105%) and LOD <0.1 ppm ensure compliance with ICH Q3D guidelines for elemental impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
